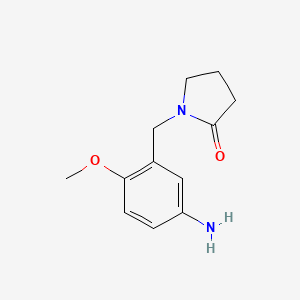

1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(5-amino-2-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-5-4-10(13)7-9(11)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSSNPHXSVPMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225318 | |

| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-47-2 | |

| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one: A Comprehensive Protocol

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of the nootropic racetam family of drugs and numerous other biologically active agents.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of a key derivative, 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one. We present a robust two-step synthetic pathway commencing with the N-alkylation of pyrrolidin-2-one, followed by a chemoselective reduction. This protocol is designed for reproducibility and scalability. The trustworthiness of the synthesis is validated by a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), ensuring the unambiguous identification and purity assessment of the final compound. This document serves as a practical guide for researchers and scientists engaged in drug discovery and development.

Strategic Approach: Synthesis by Design

The synthesis of this compound is strategically designed to manage the reactivity of the functional groups involved. A direct alkylation using 5-amino-2-methoxybenzyl chloride is prone to side reactions, including N-alkylation of the aniline amine itself. Therefore, a more controlled and higher-yielding approach involves the use of a precursor where the reactive amino group is masked as a nitro group. The nitro group is an excellent electronic surrogate that can be cleanly and efficiently reduced to the target amine in the final step of the synthesis.

This two-step strategy comprises:

-

N-Alkylation: Formation of the C-N bond between the pyrrolidin-2-one nitrogen and the benzyl group of 1-(chloromethyl)-2-methoxy-5-nitrobenzene.

-

Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine, yielding the final product.

This approach ensures high chemoselectivity and provides a reliable pathway to the desired molecule with high purity.

Synthesis and Purification Workflow

The following diagram outlines the complete workflow, from starting materials to the purified final product.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one

This step involves a nucleophilic substitution where the deprotonated nitrogen of pyrrolidin-2-one attacks the benzylic carbon of 2-methoxy-5-nitrobenzyl chloride. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete deprotonation of the lactam N-H, which has a pKa of approximately 24, thus driving the reaction to completion. Anhydrous dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.

-

Add anhydrous DMF to the flask, followed by cooling the suspension to 0°C in an ice bath.

-

Slowly add a solution of pyrrolidin-2-one (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C to allow for complete deprotonation (cessation of H₂ gas evolution).

-

Add a solution of 2-methoxy-5-nitrobenzyl chloride (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure intermediate product.

Experimental Protocol: Step 2 - Synthesis of this compound

The reduction of the aromatic nitro group is achieved using tin(II) chloride (SnCl₂). This reagent is a classic and reliable choice for converting nitroarenes to anilines, often favored for its mildness and tolerance of other functional groups like amides and ethers.[2][3] The reaction proceeds through a series of single-electron transfers from Sn(II), with the acidic environment provided by the solvent (ethanol) and later during work-up facilitating the protonation steps.[4]

Methodology:

-

Dissolve the purified intermediate, 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one (1.0 eq.), in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate and then slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8-9. This step neutralizes the acidic tin species and deprotonates the ammonium salt of the product.

-

A precipitate of tin salts will form. Filter the entire mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization (e.g., from ethyl acetate/hexane) to yield this compound as a pure solid.

Analytical Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are critical. The following workflow and techniques constitute a self-validating system for the synthesized compound.

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by probing the chemical environment of each hydrogen and carbon atom.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |

| Ar-H | H attached to C4 | ~6.95 | d | 1H |

| Ar-H | H attached to C6 | ~6.70 | d | 1H |

| Ar-H | H attached to C3 | ~6.60 | dd | 1H |

| N-CH₂-Ar | Benzylic CH₂ | ~4.45 | s | 2H |

| O-CH₃ | Methoxy CH₃ | ~3.80 | s | 3H |

| NH₂ | Amino NH₂ | ~3.60 | br s | 2H |

| N-CH₂ | Pyrrolidinone CH₂ (α to N) | ~3.30 | t | 2H |

| C=O-CH₂ | Pyrrolidinone CH₂ (α to C=O) | ~2.45 | t | 2H |

| C-CH₂-C | Pyrrolidinone CH₂ (β to N, C=O) | ~2.05 | p | 2H |

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Assignment | Expected δ (ppm) |

| C=O | ~175.0 |

| C2 (Ar, C-OCH₃) | ~152.0 |

| C5 (Ar, C-NH₂) | ~140.0 |

| C1 (Ar, C-CH₂N) | ~125.0 |

| C4 (Ar, CH) | ~118.0 |

| C6 (Ar, CH) | ~115.0 |

| C3 (Ar, CH) | ~114.0 |

| O-CH₃ | ~55.5 |

| N-CH₂-Ar | ~48.0 |

| N-CH₂ (Pyrrolidinone) | ~47.0 |

| C=O-CH₂ (Pyrrolidinone) | ~31.0 |

| C-CH₂-C (Pyrrolidinone) | ~18.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum will validate the successful reduction of the nitro group and the integrity of the amide and ether functionalities.

| Characteristic IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| 3450 - 3300 | N-H stretch (primary amine, two bands expected)[5][6] |

| 3050 - 3010 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1680 - 1660 | C=O stretch (tertiary amide, γ-lactam) |

| 1620 - 1580 | N-H bend (primary amine)[5] |

| 1500 - 1400 | Aromatic C=C stretch |

| 1250 - 1230 | Aryl-O stretch (asymmetric) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected to be the base peak.

| Expected Mass Spectrometry Data (ESI-MS) | |

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Exact Mass | 220.1212 |

| Expected m/z for [M+H]⁺ | 221.1285 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is ideal for this moderately polar aromatic molecule.[7][8] A pure sample should yield a single major peak.

| Illustrative HPLC Method for Purity Analysis | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | >95% |

Conclusion

This guide details a reliable and well-characterized two-step synthesis for this compound. The strategic use of a nitro group as a precursor for the sensitive amine functionality ensures a high-yielding and clean reaction profile. The comprehensive analytical workflow, employing NMR, IR, MS, and HPLC, provides a robust framework for validating the structural integrity and purity of the final product. This protocol is designed to be a valuable resource for scientists in the pharmaceutical and chemical research sectors, facilitating the synthesis of this and other related scaffolds for drug discovery programs.

References

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?

- Karatza, D., et al. (2021).

- PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry.

- Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?

- Illinois State University. (2015). Infrared Spectroscopy.

- University of Calgary. (n.d.). IR: amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines.

- The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.

- Supplementary Information. (n.d.). N-(2-methoxybenzyl)aniline (3d).

- Matrix Scientific. (n.d.). 1-(5-Amino-2-methoxy-phenyl)-pyrrolidin-2-one.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245).

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.

- BLDpharm. (n.d.). This compound.

- PubMed. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.

- ResearchGate. (2025). Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA. Request PDF.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science.

- PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.

Sources

- 1. journals.uran.ua [journals.uran.ua]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

Physicochemical properties of substituted pyrrolidin-2-ones

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrrolidin-2-ones

Abstract

The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1] Its prevalence stems from its favorable structural and physicochemical properties, including its role as a versatile scaffold for creating three-dimensional diversity crucial for potent and selective interactions with biological targets.[2] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key physicochemical properties of substituted pyrrolidin-2-ones. We will dissect the causal relationships between molecular structure and properties such as lipophilicity (LogP), solubility, acidity/basicity (pKa), and melting point. Furthermore, this guide details validated experimental protocols for determining these parameters and discusses common synthetic strategies, offering a holistic view for the rational design and optimization of novel pyrrolidin-2-one-based therapeutic agents.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidin-2-one ring is a recurring motif in a wide array of pharmacologically significant molecules, from nootropic agents like Piracetam to antibacterial and anticancer compounds.[3][4] Its value in drug design is multifaceted. The non-planar, puckered nature of the saturated ring system allows for the precise spatial orientation of substituents, enabling chemists to effectively explore pharmacophore space and optimize binding interactions with target proteins.[2] Unlike aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional framework that can lead to improved target selectivity and better physicochemical properties.[2]

Understanding and manipulating the physicochemical properties of this scaffold are paramount for successful drug development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide focuses on how substitutions on the pyrrolidin-2-one core modulate these critical parameters.

Caption: General structure of the pyrrolidin-2-one core indicating key positions for substitution.

Fundamental Physicochemical Properties

The journey of a drug from administration to its target is dictated by its physicochemical properties. For pyrrolidin-2-one derivatives, the nature and position of substituents are the primary tools for modulating these characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.

-

Impact of Substituents: The parent 2-pyrrolidinone is miscible with water, reflecting its polar nature (calculated LogP is approximately -0.71 to -0.58).[8][9] Introducing non-polar, aliphatic, or aromatic substituents dramatically increases lipophilicity. For instance, increasing the length of an alkyl chain on the nitrogen atom (R¹) or at the C-5 position (R⁵) generally leads to a predictable increase in the LogP value.[10]

-

The Lipophilicity Balance: While adequate lipophilicity is essential for membrane permeation, excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. The goal of lead optimization is often to find a "sweet spot" that balances permeability and solubility.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. A drug must dissolve in physiological fluids to be absorbed into the bloodstream. The parent 2-pyrrolidinone is a colorless liquid or low-melting solid (m.p. 23-25 °C) that is completely miscible with water.[9][11][12]

-

Structural Influences: The introduction of substituents can significantly decrease aqueous solubility. This is due to two primary factors:

-

Increased Lipophilicity: As discussed, non-polar groups reduce favorable interactions with water.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice (related to the melting point) must be overcome by the energy of solvation. Symmetrical molecules or those with strong intermolecular interactions (e.g., hydrogen bonding from additional functional groups) often have higher melting points and, consequently, lower solubility.[13]

-

-

Improving Solubility: The pyrrolidine scaffold itself can enhance aqueous solubility compared to more lipophilic carbocyclic or aromatic systems.[14] Furthermore, the introduction of polar functional groups (e.g., hydroxyls, amines) or ionizable centers can substantially improve solubility.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) affects its solubility, permeability, and target binding.

-

Lactam Acidity: The proton on the nitrogen of an unsubstituted pyrrolidin-2-one is very weakly acidic, with a pKa value around 16.6, meaning it is essentially non-ionized under physiological conditions.[9]

-

Influence of Substituents: The primary way to introduce relevant pKa values is through substitution.

-

Basic Centers: Incorporating an amine group (e.g., a piperidine or pyrrolidine substituent on a phenyl ring attached to the core) introduces a basic center.[15][16] This allows the compound to be protonated at physiological pH, which can dramatically increase aqueous solubility.

-

Acidic Centers: The addition of a carboxylic acid or a sulfonamide group will introduce an acidic center, allowing for salt formation and solubility enhancement.[15]

-

Melting Point (M.p.)

The melting point of a compound is an indicator of the stability of its crystal lattice. As mentioned, it is inversely correlated with solubility. The parent 2-pyrrolidinone has a low melting point of 23-25 °C.[17] The introduction of substituents, particularly aromatic rings and groups capable of forming strong intermolecular hydrogen bonds, generally increases the melting point. For example, derivatives prepared by Betti et al. showed melting points as high as 240-242 °C.[13]

Synthetic Strategies Overview

The vast chemical space of substituted pyrrolidin-2-ones is accessible through a variety of robust synthetic methods. The choice of strategy often depends on the desired substitution pattern.

-

Lactamization: This is a classic and direct approach, often involving the cyclization of γ-amino acids. A common variant is the reaction of γ-butyrolactone with primary amines or hydrazine to form N-substituted pyrrolidin-2-ones.[3][13]

-

Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful methods for constructing the five-membered ring with high stereocontrol.[2]

-

Donor-Acceptor (DA) Cyclopropane Chemistry: A modern approach involves the reaction of DA cyclopropanes with primary amines, which undergo ring-opening followed by in-situ lactamization to yield 1,5-substituted pyrrolidin-2-ones.[18][19][20]

-

Ring Contraction: Selective synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction of piperidine derivatives.[21]

Caption: High-level overview of common synthetic routes to substituted pyrrolidin-2-ones.

Structure-Property Relationships (SPR): A Predictive Framework

The true power in medicinal chemistry lies in predictably tuning physicochemical properties through structural modification. The table below summarizes general trends for substitutions on the pyrrolidin-2-one core.

| Substitution Position & Type | Effect on LogP | Effect on Aqueous Solubility | Effect on Melting Point | Rationale & Causality |

| R¹ (N-1): Small Alkyl (e.g., -CH₃) | Slight Increase | Slight Decrease | No significant change | Increases molecular weight and non-polar surface area slightly.[22] |

| R¹ (N-1): Bulky/Aromatic (e.g., -Benzyl) | Significant Increase | Significant Decrease | Increase | The aromatic ring adds substantial non-polar character and can engage in π-stacking in the solid state, increasing lattice energy. |

| R³, R⁴, R⁵: Alkyl/Aryl | Increase (position-dependent) | Decrease | Increase | Increases lipophilicity and molecular weight. Can introduce chirality and affect crystal packing. |

| Any Position: Polar Group (-OH, -NH₂) | Decrease | Increase | Increase | The polar group can act as a hydrogen bond donor/acceptor, improving interactions with water. It also often increases melting point via intermolecular H-bonding.[14] |

| Any Position: Ionizable Group (-COOH, -Amine) | pH-Dependent (LogD) | Significant Increase (at pH where ionized) | Significant Increase | Ionization leads to strong ion-dipole interactions with water. Salt formation drastically alters the solid-state properties.[15] |

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, standardized experimental protocols are essential. The following sections describe self-validating systems for determining key physicochemical properties.

Protocol for Lipophilicity (LogP) Determination: Shake-Flask Method

This protocol describes the "gold standard" method for LogP measurement, recommended by the OECD.[6] It directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

High-purity n-octanol (pre-saturated with water)

-

High-purity water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid aggregation but high enough for accurate quantification.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The "slow-stirring" method is an alternative that minimizes emulsion formation.[6]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a pre-validated analytical method.

-

Calculation: The partition coefficient P is calculated as: P = [Concentration]octanol / [Concentration]water The final value is expressed as LogP. The experiment should be repeated at least in triplicate.

Visualization of Physicochemical Profiling Workflow

Caption: Workflow for the physicochemical profiling of new pyrrolidin-2-one derivatives in drug discovery.

Conclusion

Substituted pyrrolidin-2-ones represent a privileged scaffold in modern drug discovery, offering a unique combination of structural versatility and favorable properties. A deep understanding of the relationship between their structure and key physicochemical characteristics—lipophilicity, solubility, and ionization state—is fundamental to the success of any research program based on this core. By employing rational design principles guided by structure-property relationships and validating these designs with robust experimental protocols, researchers can effectively navigate the complexities of ADME optimization. This guide provides the foundational knowledge and practical methodologies to empower scientists in the development of the next generation of safe and effective pyrrolidin-2-one-based therapeutics.

References

-

Betti, M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

(2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

(2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

(N/A). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

(2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

(N/A). N-Methyl-2-pyrrolidone. Solubility of Things. [Link]

-

(2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

-

(2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central. [Link]

-

(N/A). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link]

-

(2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

(N/A). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]

-

(N/A). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

-

(N/A). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH. [Link]

-

(2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

(N/A). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

-

(N/A). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. NIH. [Link]

-

(2010). Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]

-

(N/A). 2-Pyrrolidone. Wikipedia. [Link]

-

(2024). 5-(2-propyl-1H-indol-3-yl)-2-pyrrolidinone. Chemical Synthesis Database. [Link]

-

(N/A). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Cheméo. [Link]

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

(2020). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]

-

(2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]

-

(2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. [Link]

- (N/A). WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use.

-

(2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC - NIH. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. biomedres.us [biomedres.us]

- 8. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 9. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. solubilityofthings.com [solubilityofthings.com]

Whitepaper: A Strategic Guide to In Silico Target Identification for Novel Amino-Benzylpyrrolidinones

Abstract

The identification of specific biological targets is a pivotal and often challenging step in the early stages of drug discovery. This is particularly true for novel chemical scaffolds such as amino-benzylpyrrolidinones, whose interactions with the proteome are largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for these compounds. Moving beyond a mere recitation of techniques, this paper emphasizes the strategic integration of computational methods, grounding every step in established scientific principles and field-proven insights. We will explore a multi-pronged approach, combining ligand-based and structure-based methodologies to build a robust, evidence-based hypothesis for target engagement. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of confidence in the generated predictions before committing to costly and time-consuming experimental validation.

Introduction: The Challenge and Opportunity of Novel Scaffolds

The introduction of novel chemical scaffolds like amino-benzylpyrrolidinones into drug discovery pipelines represents a significant opportunity to explore new chemical space and address previously "undruggable" targets. However, the very novelty of these compounds presents a formidable challenge: without a known biological target, their therapeutic potential remains locked. Traditional experimental approaches to target deconvolution, such as affinity chromatography and activity-based protein profiling, are resource-intensive. In silico target prediction offers a powerful, efficient, and increasingly accurate alternative to navigate the vast proteomic landscape and prioritize targets for experimental validation.

This guide will detail a strategic workflow that leverages the structural and physicochemical properties of the amino-benzylpyrrolidinone scaffold to predict its most likely biological partners. Our approach is built on the principle of convergence of evidence, where multiple, methodologically distinct computational approaches are used to triangulate on a set of high-confidence candidate targets.

The Strategic Workflow: A Multi-Pronged Computational Approach

Our predictive strategy is divided into three core phases, each designed to build upon the last, progressively refining the list of potential biological targets. This workflow ensures that our predictions are not the result of a single, potentially biased algorithm, but rather the consensus of a suite of orthogonal methods.

Figure 2: Workflow for data integration and hypothesis generation.

Conclusion: From In Silico Prediction to Experimental Validation

This guide has outlined a rigorous, multi-faceted in silico strategy for identifying the biological targets of novel amino-benzylpyrrolidinones. By integrating ligand- and structure-based methods and contextualizing the results through pathway analysis, we can generate high-confidence, testable hypotheses. This computational pre-screening significantly enhances the efficiency of the drug discovery process, allowing research efforts to be focused on the most promising targets and maximizing the probability of success in subsequent experimental validation. The ultimate goal is not to replace experimental biology, but to guide it, ensuring that precious laboratory resources are directed with precision and purpose.

References

-

Title: In silico methods for drug target identification Source: ScienceDirect URL: [Link]

-

Title: Computational drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Ligand-based drug design Source: ScienceDirect URL: [Link]

-

Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research, Oxford Academic URL: [Link]

-

Title: Reverse docking and its applications in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: PDBbind database Source: PDBbind-CN URL: [Link]

-

Title: KEGG: Kyoto Encyclopedia of Genes and Genomes Source: Nucleic Acids Research, Oxford Academic URL: [Link]

The Pivotal Role of Structure in the Bioactivity of 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one analogs. As a senior application scientist, the following content is synthesized from established principles in medicinal chemistry and data from structurally related compounds to provide a predictive framework for the rational design of novel therapeutic agents based on this scaffold.

Introduction: The Promise of the 1-Benzylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] Its presence in molecules with antimicrobial, anticancer, anti-inflammatory, and nootropic properties underscores its versatility.[1][2] The N-benzyl substituent offers a vector for extensive chemical modification, allowing for the fine-tuning of pharmacological activity. The specific scaffold of this compound presents two key functional groups on the benzyl ring—an amino group and a methoxy group—which are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This guide will dissect the structural components of these analogs to elucidate their impact on biological activity.

General Synthetic Strategy

The synthesis of this compound analogs can be achieved through several established synthetic routes. A common and versatile approach involves the N-alkylation of pyrrolidin-2-one with a suitably substituted benzyl halide. The general synthetic workflow is depicted below.

Figure 1. General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound

-

Step 1: N-Alkylation. To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add a solution of 5-nitro-2-methoxybenzyl bromide (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Step 2: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(5-nitro-2-methoxybenzyl)pyrrolidin-2-one.

-

Step 3: Reduction of the Nitro Group. Dissolve the product from Step 2 in methanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Step 4: Final Purification. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography or recrystallization to yield the final product, this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the pyrrolidin-2-one core and the N-benzyl moiety.

Figure 2. Key structural regions for SAR studies of this compound analogs.

The Pyrrolidin-2-one Core

The pyrrolidin-2-one ring is generally considered a crucial pharmacophore. Modifications to this ring system can have a profound impact on biological activity.

| Modification | Predicted Impact on Activity | Rationale |

| Ring Size | Likely detrimental | The five-membered lactam is a common feature in many bioactive compounds; altering the ring size would significantly change the geometry and likely disrupt binding. |

| Substitution on the ring | Highly dependent on position and substituent | Introduction of small alkyl or functional groups at C3, C4, or C5 could explore additional binding pockets and influence physicochemical properties. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity. |

| Replacement with other heterocycles | Potentially tolerated if key pharmacophoric features are maintained | Isosteric replacements (e.g., with a thiazolidin-2-one) could be explored to modulate properties like metabolic stability, but would need to preserve the key spatial arrangement of functional groups. |

The N-Benzyl Substituent

The benzyl group serves to orient the substituted phenyl ring within the biological target's binding site. The nature of this linker is important for optimal interactions.

| Modification | Predicted Impact on Activity | Rationale |

| Linker Length | Sensitive to change | Increasing or decreasing the number of methylene units between the pyrrolidin-2-one nitrogen and the phenyl ring would alter the distance to the key interacting groups on the phenyl ring, likely reducing activity. |

| Linker Rigidity | May enhance potency | Introducing conformational constraints, for example, through cyclization or the introduction of double bonds, could lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity. |

The Methoxy Group

The methoxy group can play multiple roles, including acting as a hydrogen bond acceptor, influencing metabolic stability, and modulating lipophilicity.[3] Its position on the phenyl ring is critical.

| Modification | Predicted Impact on Activity | Rationale |

| Positional Isomers | Highly sensitive | Studies on related compounds have shown that moving the methoxy group from the para position to the ortho or meta position can dramatically decrease activity.[5] The ortho position of the methoxy group in the target scaffold is likely crucial for directing the conformation of the molecule and for potential interactions with the receptor. |

| Replacement with other alkoxy groups | Gradual change in activity | Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) would increase lipophilicity, which could affect solubility, cell permeability, and binding affinity. |

| Replacement with a hydroxyl group | Significant change in properties | A hydroxyl group can act as both a hydrogen bond donor and acceptor and would increase polarity. This could lead to different binding interactions and altered pharmacokinetic properties.[6] |

| Removal of the methoxy group | Likely to decrease activity | The methoxy group may be involved in a key binding interaction or may be necessary to maintain an active conformation. |

The Amino Group

The amino group provides a site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions.

| Modification | Predicted Impact on Activity | Rationale |

| Positional Isomers | Sensitive to change | The relative positions of the amino and methoxy groups are likely important for their combined electronic and steric influence on the phenyl ring and for their specific interactions with the target. |

| Acylation | May modulate activity and duration of action | Conversion to an amide would neutralize the basicity of the amino group and could serve as a prodrug strategy. The nature of the acyl group would influence properties like lipophilicity and susceptibility to hydrolysis. |

| Alkylation (mono- or di-) | May increase or decrease activity | Alkylation would increase lipophilicity and steric bulk, which could either enhance or disrupt binding. It would also affect the hydrogen bonding capacity of the nitrogen. |

| Replacement with other functional groups | Dependent on the nature of the group | Replacing the amino group with a nitro, cyano, or halogen would significantly alter the electronic properties of the phenyl ring and remove a key hydrogen bonding/ionic interaction site, likely leading to a loss of activity. |

Biological Evaluation: A Proposed Workflow

A robust biological evaluation is essential to validate the SAR predictions and identify lead compounds.

Figure 3. A typical workflow for the biological evaluation of synthesized analogs.

Protocol for In Vitro Biological Assay

-

Compound Preparation: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM).

-

Primary Assay:

-

For a target-based approach, utilize an appropriate enzymatic or receptor binding assay. For example, if the target is a kinase, a luminescence-based kinase activity assay could be used.

-

For a phenotypic approach, use a relevant cell-based assay. For instance, if investigating anticancer activity, a cell viability assay (e.g., MTT or CellTiter-Glo) on a panel of cancer cell lines would be appropriate.

-

-

Dose-Response Analysis: For compounds showing significant activity in the primary screen, perform a dose-response analysis by testing a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each active compound using a suitable data analysis software (e.g., GraphPad Prism).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, focusing on modifications of the amino and methoxy groups on the benzyl ring, as well as substitutions on the pyrrolidin-2-one core, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The predictive SAR framework and experimental protocols outlined in this guide provide a solid foundation for researchers to rationally design and evaluate new analogs with improved therapeutic potential.

References

- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-36.

-

Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., Tarasenko, E. A., Rybakov, V. B., Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489.

-

Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., Tarasenko, E. A., Rybakov, V. B., Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

- (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022).

- Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., Mogilski, S., Socała, K., Nieoczym, D., Szafarz, M., Latacz, G., Szulczyk, B., Kalinowska-Tłuścik, J., Gawel, K., Esguerra, C. V., Wyska, E., Müller, C. E., Bahar, I., Fontana, A. C. K., … Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Maciuszek, M., Loniewski, P., Fru-Ndi, G., Gavins, F. N. E., Pease, J. E., & Perretti, M. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European Journal of Medicinal Chemistry, 226, 113805.

- The role of the methoxy group in approved drugs | Request PDF. (2024).

- Kocabaş, H., Akın, R., Çavuşoğlu, B. K., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249611.

- Methoxy group: a non-lipophilic "scout" for protein pocket finding. (2023).

- Sneddon, H. F., de la Torre, A., & Walt, C. (2023). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 258, 115597.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2020).

- 1-Benzyl-2-pyrrolidinone for critical molecular building block. (n.d.). Unibrom Corp.

- Zhang, X., Li, J., Wang, Y., Zhang, Z., Liu, Z., & Zhang, X. (2017). Effect of methoxy group position on biological properties of 18F-labeled benzyl triphenylphosphonium cations. Nuclear Medicine and Biology, 48, 1–9.

- Šimunović, M., Perković, I., & Zorc, B. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2137.

- 1-Benzyl-2-pyrrolidinone 5291-77-0 wiki. (n.d.). Guidechem.

- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026).

- 1-Benzyl-2-pyrrolidinone 98% 5291-77-0. (n.d.). Sigma-Aldrich.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2019).

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of methoxy group position on biological properties of 18F-labeled benzyl triphenylphosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Pyrrolidinone Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: Why a Phased Approach to Cytotoxicity Screening Matters

In the landscape of drug discovery, the pyrrolidinone core is a privileged scaffold, forming the basis of numerous compounds with diverse pharmacological activities.[1][2] However, before committing resources to complex mechanistic studies, a robust and efficient preliminary cytotoxicity screen is paramount.[3][4] This initial assessment serves as a critical filter, identifying compounds that exhibit potent, dose-dependent effects on cell viability and flagging those with nonspecific toxicity early in the pipeline.[5]

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to generate reliable and reproducible cytotoxicity data for novel pyrrolidinone compounds. Our approach is built on a foundation of scientific integrity, emphasizing the rationale behind experimental choices and the use of orthogonal assays to build a self-validating dataset.[6][7] Every step is grounded in the principles of Good Cell Culture Practice (GCCP) to ensure the quality and credibility of the results.[8][9][10][11]

The Screening Cascade: A Multi-Parametric Strategy

A single assay provides only one perspective on a compound's effect. A robust screening strategy, therefore, employs a series of assays that measure different biological endpoints. This multi-parametric approach provides a more complete picture of a compound's cytotoxic potential and can offer early clues into its mechanism of action.

Our recommended cascade begins with a broad assessment of metabolic activity and culminates in a more specific measure of membrane integrity.

Expertise in Action: Strategic Cell Line Selection

The choice of cell line is not arbitrary; it is a critical variable that dictates the relevance of your results.[12][13] For an initial screen of novel pyrrolidinones, particularly those with potential anticancer applications, a pragmatic approach is to use a well-characterized, robust cancer cell line.

-

Why start with a cancer cell line? Cancer cell lines are often used for initial drug screening because they are immortalized, relatively easy to culture, and provide a model of uncontrolled proliferation.[14][15] A common choice is the HeLa (cervical cancer) or MCF-7 (breast cancer) line, as they are extensively documented and used in countless cytotoxicity studies.[16]

-

The Trustworthiness Pillar: To ensure data integrity, always source cell lines from a reputable repository like the American Type Culture Collection (ATCC). This guarantees proper authentication and reduces the risk of working with misidentified or contaminated cells. Furthermore, all cell culture work must adhere to Good Cell Culture Practice (GCCP) , which includes regular testing for mycoplasma contamination and maintaining detailed records.[8][10][11]

-

Future Consideration: The initial screen can be expanded to a panel of cell lines from different tissue origins to assess broader activity or to include a non-cancerous cell line (e.g., HEK293) to determine a preliminary selectivity index.[12][16]

Core Methodologies: Generating Defensible Data

This section provides detailed protocols for the primary and secondary assays. The key to trustworthiness is the inclusion of appropriate controls in every plate.

Essential Controls for Every Assay Plate:

-

Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

-

Untreated Control: Cells in culture medium only, representing 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.

-

Blank Control: Medium only (no cells) to determine background absorbance/luminescence.

Primary Screen: Metabolic Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][19][20] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Trypsinize and count cells, then prepare a suspension at the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[17]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolidinone compounds in culture medium. A typical starting range is from 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition & Incubation:

-

Solubilization & Measurement:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[17]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

-

Measure the absorbance at 570 nm using a microplate reader.[21]

-

Orthogonal Validation: Membrane Integrity Assay (LDH Release)

To validate the hits from the primary screen, we employ an orthogonal assay that measures a different cell death mechanism. The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22][23][24]

Detailed Protocol: LDH Release Assay

-

Cell Seeding & Treatment:

-

Follow the same procedure as the MTT assay (Steps 1 & 2). It is often efficient to prepare duplicate plates: one for MTT and one for LDH.

-

-

Sample Collection:

-

After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[22]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to a commercial kit's instructions (these typically contain the necessary substrate, cofactor, and dye).

-

Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[22]

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

-

Measurement:

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The goal of data analysis is to determine the concentration at which the novel compounds inhibit cell viability by 50%, known as the IC50 value.[25][26][27] A lower IC50 value indicates higher potency.[26]

Step-by-Step Data Analysis

-

Data Normalization:

-

Subtract the average absorbance of the blank control wells from all other wells.

-

Express the data as a percentage of the vehicle control. The formula is: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

-

Dose-Response Curve Generation:

-

IC50 Calculation:

Data Presentation

All quantitative results should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for Novel Pyrrolidinone Compounds on HeLa Cells (48h Exposure)

| Compound ID | Assay Type | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |

| PYR-001 | MTT | 7.8 | 6.5 - 9.1 | 0.992 |

| LDH | 9.2 | 7.9 - 10.5 | 0.989 | |

| PYR-002 | MTT | > 100 | N/A | N/A |

| LDH | > 100 | N/A | N/A | |

| PYR-003 | MTT | 21.5 | 18.3 - 24.7 | 0.995 |

| LDH | 25.1 | 21.9 - 28.3 | 0.991 | |

| Doxorubicin | MTT | 0.9 | 0.7 - 1.1 | 0.998 |

| (Positive Control) | LDH | 1.3 | 1.0 - 1.6 | 0.996 |

Interpreting the Results:

-

Identifying Inactive Compounds: PYR-002 shows no significant cytotoxicity up to the highest concentration tested, marking it as a low-priority candidate for this specific cell line.

-

Benchmarking: The potent IC50 of the positive control (Doxorubicin) confirms that the experimental systems were responsive to a known cytotoxic agent.

Conclusion and Forward Outlook

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of novel pyrrolidinone compounds. By integrating strategic cell line selection, adherence to GCCP, and the use of orthogonal assays, researchers can generate high-quality, defensible data. The results of this initial screen are foundational; they enable the confident prioritization of lead candidates for more extensive mechanistic studies, such as apoptosis assays, cell cycle analysis, and ultimately, progression into more complex preclinical models.[29][30] This structured approach minimizes the risk of advancing compounds with undesirable toxicity profiles, thereby accelerating the path of drug discovery.

References

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.

- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.

- LDH assay kit guide: Principles and applic

- Guidance on Good Cell Culture Practice (GCCP).

- Commonly used methods for measuring cytotoxicity. (2024).

- Guidance on Good Cell Culture Practice. Animal Free Research UK.

- Quantifying cell viability via LDH cytotoxicity assay. (2025).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Understanding IC50: A Comprehensive Guide to Calculation. (2025).

- Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). altes.

- IC50. (n.d.). Wikipedia.

- Cytotoxicity MTT Assay Protocols and Methods.

- What is the principle of LDH assay? (2023).

- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.

- Cell Viability Assays - Assay Guidance Manual. (2013).

- MTT assay protocol. (n.d.). Abcam.

- Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). (2021). PubMed.

- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).

- Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.

- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.

- In vitro testing methods. Fiveable.

- In Vitro Toxicity Tests. Scribd.

- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.

- Cancer Cell Lines for Drug Discovery and Development. AACR Journals.

- A Technical Guide to Preliminary Cytotoxicity Studies of Novel SARS-CoV-2 Inhibitors. Benchchem.

- Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.

- Selection of Optimal Cell Lines for High-Content Phenotypic Screening.

- In vitro Toxicity Testing in the Twenty-First Century.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.

- Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. (2018). PubMed.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. (2024).

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. histologix.com [histologix.com]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 9. animalfreeresearchuk.org [animalfreeresearchuk.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 24. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 25. clyte.tech [clyte.tech]

- 26. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 27. IC50 - Wikipedia [en.wikipedia.org]

- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chemsafetypro.com [chemsafetypro.com]

- 30. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Accessibility of Functionalized Benzylpyrrolidinones

Foreword: The Benzylpyrrolidinone Core in Modern Drug Discovery

The pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] Its conformational rigidity, combined with the capacity for stereochemically diverse functionalization, allows it to effectively mimic peptide turns and present substituents in a well-defined three-dimensional space, enhancing interactions with biological targets.[2] When functionalized with a benzyl group, either on the nitrogen (N-benzyl) or the carbon framework (C-benzyl), the resulting benzylpyrrolidinone scaffold gains additional lipophilicity and the potential for crucial cation-π or hydrophobic interactions within protein binding pockets.[3]

This structural motif is central to numerous therapeutic agents, including anticonvulsants like (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a potent modulator of the glutamate transporter EAAT2.[4][5] The broad biological relevance of these compounds, spanning antiviral, anticancer, and anti-inflammatory applications, drives a continuous demand for innovative and efficient synthetic methodologies.[6] This guide provides an in-depth exploration of the key synthetic strategies for accessing functionalized benzylpyrrolidinones, focusing on the underlying principles, practical applications, and the rationale behind methodological choices, to empower researchers in the fields of medicinal chemistry and drug development.

Strategic Blueprint for Synthesis: A Comparative Overview

The construction of the benzylpyrrolidinone core can be approached through several strategic disconnections. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. We will explore four principal strategies: Multicomponent Reactions (MCRs), Reductive Amination, Cycloaddition Reactions, and Domino/Cascade Processes.

| Synthetic Strategy | Core Principle | Key Advantages | Common Limitations | Stereocontrol |

| Multicomponent Reactions | Convergent, one-pot synthesis from ≥3 starting materials. | High atom economy, operational simplicity, rapid generation of molecular diversity.[7][8] | Often requires significant optimization; product purification can be challenging. | Can be achieved with chiral starting materials or catalysts, but can be complex.[9] |

| Reductive Amination | Formation of an imine/enamine intermediate followed by reduction. | High functional group tolerance, reliable, often scalable. Uses readily available precursors.[10][11][12] | May require stoichiometric or high-pressure reducing agents. | Excellent for asymmetric synthesis using chiral catalysts or auxiliaries.[13] |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene). | Direct and highly stereocontrolled formation of the pyrrolidine ring.[2][6][14][15] | Substrate scope can be limited by the reactivity of the dipole and dipolarophile. | Inherently high degree of stereocontrol, often predictable by frontier molecular orbital theory. |

| Domino/Cascade Reactions | Multiple bond-forming events occur sequentially in one pot without intermediate isolation. | Maximizes synthetic efficiency, reduces waste and purification steps.[14][16] | Requires careful design of substrates to ensure the desired reaction pathway. | Stereochemistry is often propagated from the initial bond-forming step. |

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single, efficient step.[8][17] For benzylpyrrolidinones, the Ugi four-component reaction (U-4CR) is particularly prominent.[9]

The Ugi Four-Component Reaction (U-4CR)

The U-4CR combines a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide scaffold.[7][9] By strategically choosing a bifunctional starting material, such as glutamic acid (which contains both an amine and a carboxylic acid), the reaction can be directed to form a pyrrolidinone ring.[7]

Mechanism Insight: The reaction initiates with the formation of an imine from the amine and carbonyl components. The carboxylic acid then protonates the imine, which is subsequently attacked by the nucleophilic isocyanide carbon. A final intramolecular O- to N-acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product. When a γ-amino acid or related precursor is used, a subsequent intramolecular cyclization can occur to form the lactam ring.

Diagram 1: Generalized Mechanism of the Ugi Four-Component Reaction

Caption: Key steps in the Ugi-4CR leading to the final α-acylamino amide product.

Protocol 1: Solid-Phase Ugi Synthesis of N-Substituted Pyrrolidinones

This protocol is adapted from a solid-phase approach that utilizes resin-bound glutamic acid, enabling simplified purification through washing and filtration.[7]

-

Resin Preparation: Start with commercially available Wang resin-bound glutamic acid.

-

Step 1: Imine Formation: Swell the resin (1.0 eq) in a solution of the desired aldehyde or ketone (e.g., benzaldehyde, 2.0 eq) in an acetonitrile/methanol (4:1) mixture for 1 hour at 65 °C. This step generates the crucial imine intermediate on the solid support.

-

Step 2: Isocyanide Addition: To the reaction mixture, add the isocyanide component (e.g., benzyl isocyanide, 2.0 eq).

-

Step 3: Reaction and Cyclization: Maintain the reaction at 65 °C for 24 hours. During this time, the Ugi condensation and subsequent intramolecular cyclization to the pyrrolidinone occur.

-

Step 4: Washing: After the reaction is complete, cool the mixture and thoroughly wash the resin sequentially with methanol (3x), DMF (3x), and DCM (3x) to remove excess reagents and soluble byproducts. Dry the resin under vacuum.

-

Step 5: Cleavage from Resin: Cleave the final product from the resin using a standard solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Step 6: Purification: Concentrate the cleavage solution under reduced pressure and purify the crude product by column chromatography or preparative HPLC to yield the functionalized benzylpyrrolidinone.

This method is highly versatile, allowing for the rapid creation of a library of compounds by simply varying the aldehyde/ketone and isocyanide inputs.[7][18]

Reductive Amination: A Robust and Scalable Strategy

Reductive amination is a cornerstone of amine synthesis and is exceptionally well-suited for preparing N-benzylpyrrolidinones. The strategy typically involves the reaction of a γ-keto acid or ester with benzylamine, which undergoes in-situ cyclization and reduction to form the target lactam.[10][11]

A particularly "green" and sustainable approach utilizes levulinic acid (LA), a platform chemical readily derived from the degradation of cellulose.[10][11]

Causality in Catalyst and Solvent Choice: The efficiency of the reductive amination of LA is highly dependent on the catalytic system.

-

Noble Metal Catalysts (Ru, Ir): Ruthenium and Iridium complexes are highly effective. For instance, an Iridium-catalyzed process using formic acid as a mild hydrogen source in water allows for an operationally simple procedure that avoids high-pressure hydrogenation equipment.[12]

-

Non-Noble Metal Catalysts (Ni): Homogeneous nickel catalysts have been developed that show excellent activity, making the process more cost-effective.[19] The choice of solvent can also be critical; for example, 3,3,3-trifluoroethanol (TFE) has been shown to significantly enhance the reaction rate in certain nickel-catalyzed systems.[19]

Diagram 2: Workflow for Benzylpyrrolidinone Synthesis via Reductive Amination

Caption: A typical experimental workflow for synthesizing N-benzylpyrrolidinone.

Protocol 2: Iridium-Catalyzed Reductive Amination in Water

This protocol is based on an environmentally benign method for synthesizing N-aryl pyrrolidines, adapted here for an N-benzyl derivative.[12]

-

Reagents:

-

Levulinic acid (1.0 eq)

-

Benzylamine (1.2 eq)

-

[Cp*IrCl2]2 catalyst (0.5 mol%)

-

Formic acid (5.0 eq)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a suitable reaction vessel equipped with a magnetic stir bar and condenser, combine levulinic acid, benzylamine, and the iridium catalyst.

-

Add deionized water to form a stirrable mixture, followed by the careful addition of formic acid, which serves as the hydrogen source.

-

Heat the mixture to 80 °C and stir vigorously. The reaction involves the initial formation of an enamine, followed by cyclization and catalyst-mediated reduction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-5-methylpyrrolidinone.

-

Asymmetric Synthesis: Controlling Stereochemistry

For drug development, controlling the stereochemistry of the benzylpyrrolidinone core is often critical. Asymmetric synthesis can be achieved through various means, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool.[20][21][22]

-